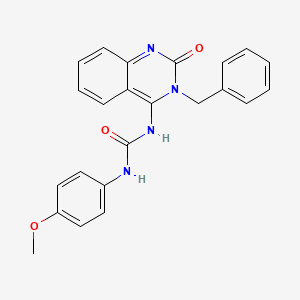

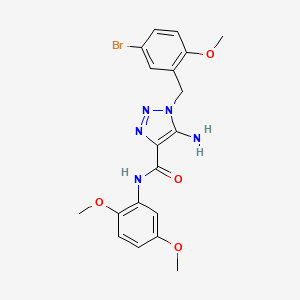

(6-(Pyrrolidin-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a pyrrolidine ring, a pyridazine ring, a phenyl ring, and a piperazine ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyridazine ring is a six-membered ring with two nitrogen atoms, which is known for its bioactivity. The phenyl and piperazine rings are also common in medicinal chemistry.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, the synthesis of similar compounds often involves the construction of the ring structures from different cyclic or acyclic precursors, followed by functionalization of the preformed rings .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the stereochemistry at any chiral centers. The three-dimensional structure could be influenced by the non-planarity of the rings and the spatial orientation of substituents .Scientific Research Applications

1. Pyrrolidine in Drug Discovery

- Application Summary : Pyrrolidine, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application : The review discusses the synthesis and reaction conditions of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2. Histamine H3 Receptor Antagonist

- Application Summary : A novel series of pyridazin-3-one histamine H3 receptor (H3R) antagonists/inverse agonists were optimized, identifying 6-{4-[3-®-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401; irdabisant) as a lead candidate for potential use in the treatment of attentional and cognitive disorders .

- Methods of Application : The compound had high affinity for both human and rat H3Rs with greater than 1000-fold selectivity over the hH1R, hH2R, and hH4R histamine receptor subtypes and against an in vitro panel of 418 G-protein-coupled receptors, ion channels, transporters, and enzymes .

- Results or Outcomes : The compound demonstrated ideal pharmaceutical properties for a CNS drug in regard to water solubility, permeability and lipophilicity and had low binding to human plasma proteins . It weakly inhibited recombinant cytochrome P450 isoforms and human ether-a-go-go-related gene .

3. Anti-tubercular Agents

- Application Summary : Pyrazinamide is an important first-line drug used in shortening TB therapy. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods of Application : The compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Results or Outcomes : Among the tested compounds, five compounds showed significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

4. Synthesis of Pyrazolo[1,5-a]pyridin-3-yl Pyridazin-3-ones

- Application Summary : For the first time, alkynyl heterocycles are shown to be effective dipolarophiles for pyridine N-imine, and analogous compounds can be accessed directly in modest yields through the reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives .

- Methods of Application : The study involves the reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives .

- Results or Outcomes : The study demonstrated that alkynyl heterocycles can be effective dipolarophiles for pyridine N-imine .

5. Imidazole Containing Compounds

- Application Summary : Imidazole containing compounds have been synthesized and evaluated for their therapeutic potential .

- Methods of Application : The study involves the synthesis of different derivatives of imidazole .

- Results or Outcomes : Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .

6. Pyrazolo[1,5-a]pyridin-3-yl Pyridazin-3-ones

- Application Summary : Alkynyl heterocycles are shown to be effective dipolarophiles for pyridine N-imine, and analogous compounds can be accessed directly in modest yields through the reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives .

- Methods of Application : The study involves the reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives .

- Results or Outcomes : The study demonstrated that alkynyl heterocycles can be effective dipolarophiles for pyridine N-imine .

properties

IUPAC Name |

(6-pyrrolidin-1-ylpyridazin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N5O/c21-20(22,23)15-4-3-5-16(14-15)26-10-12-28(13-11-26)19(29)17-6-7-18(25-24-17)27-8-1-2-9-27/h3-7,14H,1-2,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWCBHGXSBAZGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(Pyrrolidin-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2673225.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2673232.png)

![ethyl 2-(2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2673233.png)

![2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2673235.png)

![1-Ethyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2673238.png)

![7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one](/img/structure/B2673239.png)

![1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2673244.png)